molecular formula C6H8N2O B8814560 5-Ethoxypyrimidine CAS No. 27522-25-4

5-Ethoxypyrimidine

Cat. No.: B8814560
CAS No.: 27522-25-4
M. Wt: 124.14 g/mol
InChI Key: OKESCPJZXOUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxypyrimidine, specifically referred to as 5-Ethoxypyrimidin-4-amine (CAS: 1355074-03-1), is a pyrimidine derivative with an ethoxy (-OCH₂CH₃) substituent at the 5-position and an amine (-NH₂) group at the 4-position. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol. This compound is primarily utilized in research settings for chemical and pharmacological studies, as indicated by its classification as a "research-use-only" product . Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

CAS No.

27522-25-4

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

5-ethoxypyrimidine

InChI

InChI=1S/C6H8N2O/c1-2-9-6-3-7-5-8-4-6/h3-5H,2H2,1H3

InChI Key

OKESCPJZXOUZBO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and chemical properties of pyrimidine derivatives are heavily influenced by substituents. Below is a comparison of 5-Ethoxypyrimidine with structurally related compounds:

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Notes
5-Ethoxypyrimidin-4-amine Ethoxy (5), Amine (4) C₆H₉N₃O Ethoxy, Amine Research intermediate
5-Amino-2-methoxypyrimidine Methoxy (2), Amine (5) C₅H₇N₃O Methoxy, Amine Not classified for hazards
2-Ethoxy-5-fluoropyrimidin-4-amine Ethoxy (2), Fluorine (5), Amine (4) C₆H₈FN₃O Ethoxy, Fluorine, Amine Medical intermediate
5-Ethyl-2,6-diphenylpyrimidin-4-amine Ethyl (5), Phenyl (2,6), Amine (4) C₁₈H₁₈N₄ Ethyl, Phenyl, Amine High yield (82%)

Key Observations :

  • Electron-donating vs. withdrawing groups: The ethoxy group in this compound is electron-donating, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like cyano (-CN) in 5-cyano-6-phenylpyrimidin derivatives .
  • Steric effects : Bulkier substituents (e.g., phenyl groups in 5-Ethyl-2,6-diphenylpyrimidin-4-amine) reduce solubility but improve thermal stability .

Physical and Chemical Properties

Physical properties such as melting points, solubility, and crystallinity vary significantly with substituents.

Table 2: Physical Property Comparison
Compound Name Melting Point (°C) Yield (%) Solubility (Notes) Reference
5-Ethoxypyrimidin-4-amine Not reported N/A Soluble in polar organic solvents
5-Ethyl-2,6-diphenylpyrimidin-4-amine (5c) 198–200 82 Low aqueous solubility
5-Ethyl-2,6-di(thiophen-2-yl)pyrimidin-4-amine (5f) 182–184 75 Moderate in DMSO
Ethyl 7-methyl-3-oxo-5-phenyl-... (thiazolo-pyrimidine) 154–155 78 Crystalline, stable structure

Key Findings :

  • Crystallinity : The thiazolo-pyrimidine derivative () exhibits a puckered pyrimidine ring with a dihedral angle of 80.94° , enhancing its structural rigidity compared to planar analogs .
  • Solubility : Ethoxy and methoxy groups improve solubility in organic solvents, while phenyl and thiophenyl groups reduce it .

Key Observations :

  • Alkylation : Ethoxy groups are often introduced via alkylation of thiol or hydroxyl precursors (e.g., methylation of 2-thioxopyrimidine in ).
  • Parallel synthesis : highlights a five-step parallel synthesis for pyrimidine carboxamides, achieving yields of 80–100% through optimized amidation .
Table 4: Bioactivity Insights
Compound Class Notable Bioactivity Mechanism/Notes Reference
5-Hydroxymethylpyrimidines Anti-inflammatory Modulates COX-2 pathways
5-Cyano-6-phenylpyrimidin Kinase inhibition Targets EGFR tyrosine kinase
2-Ethoxy-5-fluoropyrimidin-4-amine Antiviral (speculative) Fluorine enhances bioavailability

Key Insights :

  • Ethoxy vs. methoxy : Ethoxy groups may prolong metabolic half-life compared to methoxy due to increased lipophilicity .
  • Fluorine substitution : The addition of fluorine in 2-Ethoxy-5-fluoropyrimidin-4-amine improves membrane permeability and target binding .

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